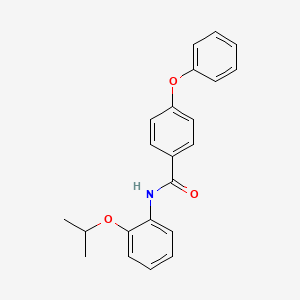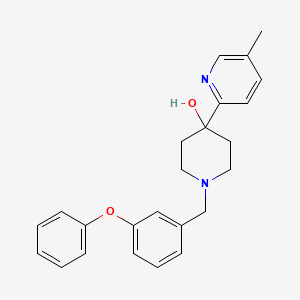![molecular formula C15H18N4OS B5305240 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a triazolo-thiadiazole derivative that exhibits promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.
Synthesemethoden
The synthesis of 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was first reported by Kesharwani et al. in 2015. The synthesis involves the reaction of 2-(2-methoxyphenyl)ethylamine with thiosemicarbazide in the presence of acetic acid to form 2-(2-methoxyphenyl)ethylthiosemicarbazide. The resulting compound is then reacted with isopropyl bromide in the presence of potassium carbonate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has shown promising anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
6-[2-(2-methoxyphenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-10(2)14-16-17-15-19(14)18-13(21-15)9-8-11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKQFUDSTXBVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)CCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)

![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)
![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5305200.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)